
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide, also known as BPIAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIAH is a hydrazide derivative of 5-bromo-2-oxoindole-3-acetic acid and 2-methylphenoxyacetic acid.
Mechanism of Action
The exact mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide is not fully understood. However, studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the activity of enzymes involved in the growth and survival of cancer cells. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide also inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, more studies are needed to fully understand the biochemical and physiological effects of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential as a scaffold for the development of new drugs. N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has shown promising results as an anti-inflammatory and anticancer agent, making it an attractive target for drug discovery. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential toxicity. Studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide can be toxic to normal cells at high concentrations. Therefore, it is important to carefully evaluate the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide before using it in lab experiments.
Future Directions
There are several future directions for the research on N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide. One of the directions is the development of new derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide with improved biological activities. Researchers can synthesize various derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide and test their biological activities. Another direction is the evaluation of the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in vivo. Studies can be conducted to evaluate the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in animal models. Finally, the potential applications of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in material science can be further explored. Researchers can synthesize new materials using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide as a building block and evaluate their properties.
Synthesis Methods
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide involves the reaction of 5-bromo-2-oxoindole-3-acetic acid and 2-methylphenoxyacetic acid with hydrazine hydrate in the presence of acetic acid. The reaction takes place at a temperature of 80-90°C for 4-5 hours. The resulting product is then purified by recrystallization using ethanol.
Scientific Research Applications
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has shown promising results as an anti-inflammatory and anticancer agent. Studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In drug discovery, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been used as a scaffold for the development of new drugs. Researchers have synthesized various derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide and tested their biological activities. Some of these derivatives have shown promising results as potential drugs for the treatment of various diseases.
In material science, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been used as a building block for the synthesis of new materials. Researchers have synthesized various polymers and nanoparticles using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide as a starting material.
properties
Molecular Formula |
C17H14BrN3O3 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N//'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-4-2-3-5-14(10)24-9-15(22)20-21-16-12-8-11(18)6-7-13(12)19-17(16)23/h2-8H,9H2,1H3,(H,20,22)(H,19,21,23) |
InChI Key |
DONUFUVRJNSXLD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
SMILES |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



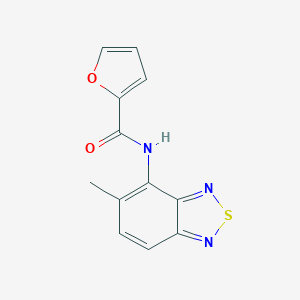

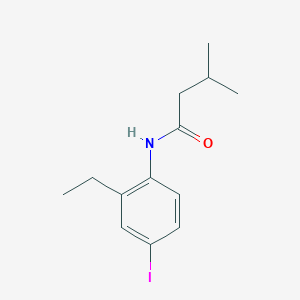

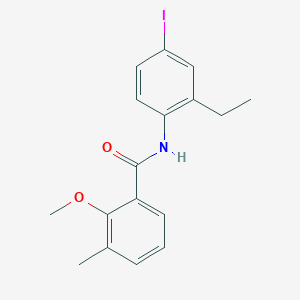

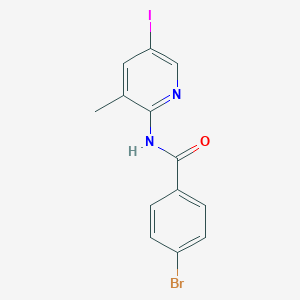
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
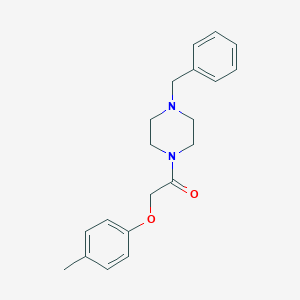



![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)